ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15652501
InChI: InChI=1S/C21H20BrNO4/c1-4-23-13(3)19(21(25)26-5-2)17-12-16(10-11-18(17)23)27-20(24)14-6-8-15(22)9-7-14/h6-12H,4-5H2,1-3H3
SMILES:
Molecular Formula: C21H20BrNO4
Molecular Weight: 430.3 g/mol

ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate

CAS No.:

Cat. No.: VC15652501

Molecular Formula: C21H20BrNO4

Molecular Weight: 430.3 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate -

Specification

Molecular Formula C21H20BrNO4
Molecular Weight 430.3 g/mol
IUPAC Name ethyl 5-(4-bromobenzoyl)oxy-1-ethyl-2-methylindole-3-carboxylate
Standard InChI InChI=1S/C21H20BrNO4/c1-4-23-13(3)19(21(25)26-5-2)17-12-16(10-11-18(17)23)27-20(24)14-6-8-15(22)9-7-14/h6-12H,4-5H2,1-3H3
Standard InChI Key VNBZCTIQQSKDFX-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)Br)C(=O)OCC)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates an indole ring system substituted at the 1-, 2-, 3-, and 5-positions. The indole nitrogen at position 1 is ethylated, while position 2 hosts a methyl group. At position 3, an ethyl carboxylate ester (-COOEt\text{-COOEt}) is present, and position 5 is functionalized with a 4-bromobenzoyloxy group (-O-CO-C6H4-Br\text{-O-CO-C}_6\text{H}_4\text{-Br}) . This arrangement creates a sterically hindered yet electronically diverse framework, with the bromine atom enhancing electrophilic reactivity and the ester group providing sites for hydrolysis or nucleophilic substitution.

Molecular Properties

The compound’s molecular formula, C21H20BrNO4\text{C}_{21}\text{H}_{20}\text{BrNO}_4, corresponds to a molar mass of 430.3 g/mol . Key spectral identifiers include:

  • InChIKey: VNBZCTIQQSKDFX-UHFFFAOYSA-N

  • SMILES: CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)Br)C(=O)OCC)C

The presence of the bromine atom (atomic mass ~79.9 g/mol) contributes significantly to the compound’s molecular weight and polarizability, influencing its solubility in organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane.

Synthesis and Optimization

General Synthetic Strategies

While proprietary constraints limit public access to detailed protocols, the synthesis likely follows a multi-step sequence:

  • Indole Core Formation: A Fischer indole synthesis or Madelung cyclization could generate the 1-ethyl-2-methylindole scaffold .

  • Esterification: Introduction of the ethyl carboxylate group at position 3 via acid-catalyzed esterification of a precursor carboxylic acid .

  • Bromobenzoylation: Coupling of 4-bromobenzoyl chloride to the indole’s 5-hydroxyl group under Schotten-Baumann conditions.

Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures intermediate purity.

Challenges and Yield Optimization

Key challenges include:

  • Steric Hindrance: Bulky substituents at positions 1 and 2 may slow acylation at position 5, necessitating elevated temperatures or prolonged reaction times.

  • Photoreactivity: The brominated aromatic ring necessitates light-protected storage to prevent degradation.

Reactivity and Functional Transformations

Electrophilic Substitution

The 4-bromobenzoyloxy group directs electrophilic aromatic substitution (EAS) to the para position of the benzene ring, though steric effects may limit reactivity. For example, nitration or sulfonation could yield nitro- or sulfonyl-derivatives for further functionalization.

Nucleophilic Displacement

The bromine atom serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions. Under Ullmann or Buchwald-Hartwig conditions, amines or thiols could replace bromine to generate aryl amine or sulfide analogs .

Ester Hydrolysis and Transesterification

The ethyl carboxylate ester at position 3 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. Alternatively, transesterification with higher alcohols (e.g., methanol) could modify solubility profiles .

PropertyValueSource
Molecular FormulaC21H20BrNO4\text{C}_{21}\text{H}_{20}\text{BrNO}_4
Molecular Weight430.3 g/mol
CAS Number372979-47-0
SolubilityDMSO, CH2_2Cl2_2
StabilityLight-sensitive

Table 2: Prospective Applications

ApplicationRationaleSource
Kinase InhibitorsStructural mimicry of ATP
AntimicrobialsIndole core bioactivity
Conjugated PolymersElectron-deficient aromaticity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator